
Chenodeoxycholic Acid-d9
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Overview
Description
Chenodeoxycholic Acid-d9 is a deuterated form of Chenodeoxycholic Acid, a primary bile acid synthesized in the liver from cholesterol. This compound is known for its role in the metabolism of cholesterol and its involvement in various physiological processes. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and the pharmacokinetics of bile acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chenodeoxycholic Acid can be synthesized through several chemical routes. One common method involves the extraction of Chenodeoxycholic Acid from bile, followed by chemical synthesis to introduce the deuterium atoms. The synthesis typically involves multiple steps, including hydroxylation and oxidation reactions, under controlled conditions .
Industrial Production Methods
Industrial production of Chenodeoxycholic Acid-d9 involves large-scale extraction from animal bile, followed by chemical modification to introduce deuterium. This process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
CDCA-d9 undergoes oxidation at the 7α-hydroxyl group, a reaction critical for modifying its biological activity:
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Oxidants : N-Bromosuccinimide (NBS), NaClO, or H₂O₂ in acetone-water mixtures .
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Product : 7-keto-lithocholic acid intermediate, confirmed via thin-layer chromatography (TLC) .
Reaction Conditions :
Parameter | Value | Source |
---|---|---|
Solvent | Acetone-water (2:1 v/v) | |
Time | 2 hours (protected from light) | |
Yield | 94% (white solid) |
Reduction Reactions
The Huang Min-lon reduction converts oxidized intermediates into lithocholic acid:
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Agents : Hydrazine hydrate and potassium hydroxide in diglycol .
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Conditions : 120–200°C for 6 hours, yielding lithocholic acid .
Mechanism :
7 keto intermediateHydrazine KOHLithocholic Acid d9
Key Data :
Parameter | Value | Source |
---|---|---|
Temperature | 120–200°C | |
Molar Ratio (Substrate:Reagents) | 1:10:10 (CDCA-d9:Hydrazine:KOH) |
Conjugation Reactions
CDCA-d9 conjugates with amino acids in the liver to form water-soluble derivatives:
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Products : Taurochenodeoxycholate-d9 (with taurine) or glycochenodeoxycholate-d9 (with glycine) .
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Role : Enhances solubility for biliary secretion and intestinal fat emulsification .
Reaction Pathway :
CDCA d9+Taurine GlycineEnzymaticConjugated Bile Acid d9
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition
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CDCA-d9 inhibits 11β-HSD2 (IC₅₀ = 22 μM), enabling cortisol-induced activation of mineralocorticoid receptors .
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Consequence : Sodium retention and potassium loss, relevant in cholestatic conditions .
Farnesoid X Receptor (FXR) Activation
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CDCA-d9 activates FXR, modulating cholesterol metabolism and bile acid homeostasis .
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Downstream Effects : Suppresses hepatic lipogenesis and enhances bile acid export .
Microbial Biotransformation
Gut microbiota metabolize unabsorbed CDCA-d9 into secondary bile acids:
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Primary Product : Lithocholic acid-d9 (via 7α-dehydroxylation) .
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Epimerization : Converts to ursodeoxycholic acid-d9 under anaerobic conditions .
Key Pathway :
CDCA d9Gut BacteriaLithocholic Acid d9
Research Implications
Scientific Research Applications
Chenodeoxycholic Acid-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of bile acid synthesis and degradation.
Biology: Helps in studying the role of bile acids in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating cholesterol-related disorders and gallstones.
Industry: Used in the development of pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
Chenodeoxycholic Acid-d9 exerts its effects by activating nuclear receptors such as the farnesoid X receptor (FXR). This activation leads to the regulation of genes involved in cholesterol metabolism and bile acid synthesis. The compound also inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, reducing cholesterol synthesis in the liver .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: Another primary bile acid with similar functions but different hydroxylation patterns.
Ursodeoxycholic Acid: A secondary bile acid used therapeutically for gallstone dissolution.
Deoxycholic Acid: A secondary bile acid involved in fat emulsification.
Uniqueness
Chenodeoxycholic Acid-d9 is unique due to its deuterium labeling, which makes it an invaluable tool in tracing metabolic pathways and studying the pharmacokinetics of bile acids. This labeling provides more precise data in research compared to non-deuterated forms .
Properties
Molecular Formula |
C24H40O4 |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,10S,13R,17R)-2,2,3,4,4,6,6,7,8-nonadeuterio-3,7-dihydroxy-10,13-dimethyl-5,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20-,22?,23+,24-/m1/s1/i8D2,12D2,13D2,16D,20D,22D |
InChI Key |
RUDATBOHQWOJDD-NPFMQFSDSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C([C@@](C3(C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)[2H])([2H])O)([2H])[2H])C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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